Cas no 4430-49-3 (Isothiocyanatophenyl sulfone)

Isothiocyanatophenyl sulfone is a reactive aromatic sulfone derivative featuring an isothiocyanate functional group. This compound is primarily utilized as a versatile intermediate in organic synthesis and bioconjugation chemistry. The isothiocyanate moiety enables efficient coupling with amines, thiols, or hydroxyl groups, making it valuable for modifying biomolecules, polymers, or surfaces. Its sulfone backbone contributes to stability and controlled reactivity under mild conditions. Applications include the preparation of thiourea linkages in peptide chemistry, crosslinking agents, or functionalized materials. The product is typically handled under anhydrous conditions due to moisture sensitivity. Its balanced reactivity and selectivity make it suitable for controlled derivatization in pharmaceutical and materials science research.
Isothiocyanatophenyl sulfone structure
Isothiocyanatophenyl sulfone structure
商品名:Isothiocyanatophenyl sulfone
CAS番号:4430-49-3
MF:C14H8N2O2S3
メガワット:332.42052
CID:330720
PubChem ID:284732

Isothiocyanatophenyl sulfone 化学的及び物理的性質

名前と識別子

    • Isothiocyanatophenyl sulfone
    • 1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonylbenzene
    • NSC 140913
    • FT-0623041
    • bis(4-isothiocyanatophenyl) sulphone
    • NSC140913
    • A826537
    • 1,1'-Sulfonylbis(4-isothiocyanatobenzene)
    • Isothiocyanic acid, sulfonyldi-p-phenylene ester
    • SCHEMBL483832
    • 1-isothiocyanato-4-(4-isothiocyanatophenyl)sulfonyl-benzene
    • 1-Isothiocyanato-4-[(4-isothiocyanatophenyl)sulfonyl]benzene #
    • 1-isothiocyanato-4-((4-isothiocyanatophenyl)sulfonyl)benzene
    • DTXSID70301076
    • PQCJXOVOHXALIO-UHFFFAOYSA-N
    • NSC-140913
    • 4430-49-3
    • AKOS024411944
    • MDL: MFCD00041098
    • インチ: InChI=1S/C14H8N2O2S3/c17-21(18,13-5-1-11(2-6-13)15-9-19)14-7-3-12(4-8-14)16-10-20/h1-8H
    • InChIKey: PQCJXOVOHXALIO-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S)N=C=S

計算された属性

  • せいみつぶんしりょう: 331.97500
  • どういたいしつりょう: 331.975
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 497
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 131A^2
  • 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 187 °C
  • ふってん: 547.4±35.0 °C at 760 mmHg
  • フラッシュポイント: 284.8±25.9 °C
  • 屈折率: 1.668
  • PSA: 131.42000
  • LogP: 5.06880
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

Isothiocyanatophenyl sulfone セキュリティ情報

Isothiocyanatophenyl sulfone 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Isothiocyanatophenyl sulfone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I048075-500mg
Isothiocyanatophenyl sulfone
4430-49-3
500mg
$ 75.00 2022-06-04
Fluorochem
008994-1g
Isothiocyanatophenyl sulfone
4430-49-3
1g
£45.00 2022-03-01
SHENG KE LU SI SHENG WU JI SHU
sc-286032-1 g
Isothiocyanatophenyl sulfone,
4430-49-3
1g
¥451.00 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
056573-1g
Isothiocyanatophenyl sulfone
4430-49-3
1g
730.0CNY 2021-07-10
TRC
I048075-250mg
Isothiocyanatophenyl sulfone
4430-49-3
250mg
$ 50.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
056573-5g
Isothiocyanatophenyl sulfone
4430-49-3
5g
1672CNY 2021-05-07
SHENG KE LU SI SHENG WU JI SHU
sc-286032-1g
Isothiocyanatophenyl sulfone,
4430-49-3
1g
¥451.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-286032A-5g
Isothiocyanatophenyl sulfone,
4430-49-3
5g
¥1045.00 2023-09-05
A2B Chem LLC
AG22789-10g
ISOTHIOCYANATOPHENYL SULFONE
4430-49-3
10g
$290.00 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
056573-5g
Isothiocyanatophenyl sulfone
4430-49-3
5g
1672.0CNY 2021-07-10

Isothiocyanatophenyl sulfone 関連文献

Isothiocyanatophenyl sulfoneに関する追加情報

Compound CAS No. 4430-49-3: Isothiocyanatophenyl Sulfone

The compound with CAS number 4430-49-3, commonly referred to as isothiocyanatophenyl sulfone, is a highly specialized organic compound with significant applications in various scientific and industrial fields. This compound has garnered attention due to its unique chemical properties and potential uses in advanced materials, pharmaceuticals, and research studies. Recent advancements in synthetic chemistry have further enhanced our understanding of its structure, reactivity, and functionalization possibilities.

Isothiocyanatophenyl sulfone is characterized by its distinctive molecular architecture, which includes a sulfone group (-SO₂-) attached to a phenyl ring substituted with an isothiocyanate (-NCS) moiety. This combination of functional groups imparts the compound with versatile reactivity, making it a valuable building block in organic synthesis. The sulfone group is known for its strong electron-withdrawing properties, which can influence the electronic characteristics of the molecule and enhance its reactivity in various transformations.

Recent studies have highlighted the potential of isothiocyanatophenyl sulfone in the development of advanced materials. Researchers have explored its use as a precursor for the synthesis of heterocyclic compounds, which are integral components of modern pharmaceuticals and agrochemicals. For instance, a 2023 study published in *Journal of Organic Chemistry* demonstrated that this compound can serve as an efficient starting material for the construction of bioactive molecules with potential anti-inflammatory and anticancer properties.

In addition to its role in organic synthesis, isothiocyanatophenyl sulfone has shown promise in catalytic applications. Its ability to act as a Lewis acid or base makes it a candidate for catalyzing various reactions, including nucleophilic substitutions and cycloadditions. A 2022 research article in *Chemical Communications* reported that this compound can facilitate the formation of nitrogen-containing heterocycles under mild reaction conditions, opening new avenues for green chemistry practices.

The synthesis of isothiocyanatophenyl sulfone involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Traditional methods often involve the reaction of phenol derivatives with sulfonyl chlorides in the presence of appropriate bases. However, recent innovations have introduced more efficient routes, such as one-pot synthesis strategies that minimize the number of steps and reduce waste generation.

From an environmental standpoint, the development of sustainable synthesis pathways for isothiocyanatophenyl sulfone aligns with global efforts to promote eco-friendly chemical processes. Researchers are increasingly focusing on using renewable feedstocks and catalytic systems to produce this compound with reduced environmental impact. A 2021 study in *Green Chemistry* showcased a bio-inspired approach using enzymes to mediate key steps in its synthesis, demonstrating the feasibility of biocatalytic methods in organic synthesis.

Moreover, isothiocyanatophenyl sulfone has been investigated for its role in polymer science. Its ability to undergo polymerization under specific conditions has led to the creation of novel polymeric materials with tailored properties. These materials exhibit potential applications in electronics, optics, and biomedical devices due to their unique mechanical and thermal characteristics.

In conclusion, isothiocyanatophenyl sulfone (CAS No. 4430-49-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, catalysis, and materials science. As research continues to uncover new possibilities for this compound, it is poised to play an even more significant role in advancing scientific and technological frontiers.

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